molecular formula C13H26 B165156 1-Tridecene CAS No. 2437-56-1

1-Tridecene

Cat. No. B165156
CAS RN: 2437-56-1
M. Wt: 182.35 g/mol
InChI Key: VQOXUMQBYILCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tridecene is an acyclic olefin . It is a watery colorless liquid with a mild pleasant odor . It is less dense than water and insoluble in water . It is found in fats and oils and is a constituent of coconut flesh . It is also present in heated oils of peanut, sunflower, and butter .


Synthesis Analysis

1-Tridecene can be synthesized using various methods . One method involves the reaction with potassium and tert-butyl alcohol in N,N,N,N,N,N-hexamethylphosphoric triamide and diethyl ether at 0 degrees Celsius for 3 hours .


Molecular Structure Analysis

The molecular formula of 1-Tridecene is C13H26 . Its molecular weight is 182.3455 . The IUPAC Standard InChI is InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-13H2,2H3 .


Chemical Reactions Analysis

1-Tridecene may react vigorously with strong oxidizers . It may also react exothermically with reducing agents to release gaseous hydrogen .


Physical And Chemical Properties Analysis

1-Tridecene has a melting point of -23 °C and a boiling point of 232-233 °C . Its density is 0.766 g/mL at 25 °C . It has a refractive index of n 20/D 1.432 . The flash point is 175 °F . It is insoluble in water .

Scientific Research Applications

1. Pheromone Production in Insects

1-Tridecene has been identified as a male-produced sex pheromone in the tenebrionid beetle Parastizopus transgariepinus. Males exhibit a unique pheromone-emitting behavior which involves a headstand and exposure of the aedeagus. The pheromone, presumably originating from the aedeagal gland, plays a crucial role in attracting females (Geiselhardt, Ockenfels, & Peschke, 2008).

2. Defensive Secretion in Insects

1-Tridecene is also a component of the defensive secretion in the green lacewing, Chrysoperla carnea. This compound was identified through gas chromatography and mass spectrometry, and its presence in the secretion suggests a defensive function, possibly deterring predators like ants (Zhu, Unelius, Park, Ochieng, Obrycki, & Baker, 2000).

3. Chemical Synthesis and Conversion

1-Tridecene is involved in chemical processes such as the isomerization/hydroformylation/hydrogenation of internal alkenes to n-alcohols. Research shows that a Rh/Ru dual-catalyst system can convert (Z)-2-tridecene to 1-tetradecanol, demonstrating its potential in synthetic chemistry and industrial applications (Yuki, Takahashi, Tanaka, & Nozaki, 2013).

Safety And Hazards

1-Tridecene is combustible . It may be fatal if swallowed and enters airways . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

Relevant Papers One relevant paper discusses the use of 1-Tridecene in the study of the genus Parastizopus, where males exhibit a special pheromone-emitting behavior .

properties

IUPAC Name

tridec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXUMQBYILCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26
Record name 1-TRIDECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9143
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029235
Record name 1-Tridecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Watery colorless liquid with a mild pleasant odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid
Record name 1-TRIDECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9143
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tridecene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-Tridecene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

451 °F at 760 mmHg (USCG, 1999), 232.8 °C @ 760 MM HG mm Hg
Record name 1-TRIDECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9143
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TRIDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

175 °F (approx.) (USCG, 1999), 79 °C, Approx 175 °F
Record name 1-TRIDECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9143
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tridecene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TRIDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insol in water; sol in benzene; very sol in ethanol and in ether, In water, 3.67X10-2 mg/L @ 25 °C /Estimated/
Record name 1-TRIDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.765 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7658 @ 20 °C
Record name 1-TRIDECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9143
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TRIDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.06 [mmHg], 6.38X10-2 mm Hg @ 25 °C /Extrapolated/
Record name 1-Tridecene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TRIDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-Tridecene

Color/Form

COLORLESS, WATERY LIQUID

CAS RN

2437-56-1
Record name 1-TRIDECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9143
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tridecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tridecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-TRIDECENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tridecene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tridecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridec-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-TRIDECENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0U2S314C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-TRIDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Tridecene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-11 °F (USCG, 1999), -13 °C
Record name 1-TRIDECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9143
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TRIDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Tridecene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tridecene
Reactant of Route 2
1-Tridecene
Reactant of Route 3
1-Tridecene
Reactant of Route 4
1-Tridecene
Reactant of Route 5
1-Tridecene
Reactant of Route 6
Reactant of Route 6
1-Tridecene

Citations

For This Compound
2,560
Citations
S Geiselhardt, P Ockenfels, K Peschke - Naturwissenschaften, 2008 - Springer
… 1-Tridecene is also part of the … of 1-tridecene, 1.24 ± 0.41 and 1.88 ± 0.54 μg/male, respectively. Chemo-orientation experiments using a servosphere showed that 1 μg of 1-tridecene …
Number of citations: 22 link.springer.com
CF Fávaro, PHG Zarbin - Journal of chemical ecology, 2013 - Springer
… the compound previously thought to be 1-tridecene actually showed characteristic bands of an … that all these stink bugs had 1-tridecene and (Z)-4-tridecene in their defensive secretions. …
Number of citations: 13 link.springer.com
SM Aschmann, R Atkinson - Physical Chemistry Chemical Physics, 2008 - pubs.rsc.org
… TCI America (○) and 2-methyl-1-tridecene at 295 ± 1 K, with α-pinene as the reference compound. Data for 2-methyl-1-tridecene have been displaced vertically by 0.10 units for clarity. …
Number of citations: 31 pubs.rsc.org
YS Park, S Dutta, M Ann, JM Raaijmakers… - … and Biophysical Research …, 2015 - Elsevier
… -1-ol, 2-butanone and 2-Methyl-n-1-tridecene. Application of these compounds resulted in … , 2-butanone and 2-Methyl-n-1-tridecene, thus increasing understanding of the role of VOCs …
Number of citations: 231 www.sciencedirect.com
J Zhu, RC Unelius, KC Park, SA Ochieng… - Journal of chemical …, 2000 - Springer
We report the identification of a defensive secretion from the green lacewing, Chrysoperla carnea. By using combined gas chromatography–electroantennographic detection (GC-EAD), …
Number of citations: 28 link.springer.com
C Arrabal, FM García, MP Arraiza… - Natural product …, 2011 - journals.sagepub.com
… The main compound was 1-tridecene (28.1 ± 8.5%). The presence of unsaturated hydrocarbons (1-undecene, 1-dodecene and 1-tridecene) seems to indicate a chemotaxonomic …
Number of citations: 18 journals.sagepub.com
T Senthilkumar, DS Jayas, NDG White… - Journal of stored …, 2012 - Elsevier
… The 1-tridecene we observed in our study was not previously reported in any study related to T. castaneum, but a study carried out with male Parastizopus transgariepinus (Koch) (…
Number of citations: 38 www.sciencedirect.com
S Koczor, F Szentkirályi, J Vuts, JC Caulfield… - Journal of chemical …, 2018 - Springer
… and invertebrate predators, and skatole and 1-tridecene have been reported from prothoracic … oculata, but reported 1-tridecene to be erroneous and identified the compound as TRIDEC. …
Number of citations: 5 link.springer.com
M Pietrow, R Zaleski, T Goworek - Chemical Physics, 2007 - Elsevier
… I 3 and lifetime τ 3 in 1-tridecene. Full circles, temperature … ; the slope dτ 3 /dT in 1-tridecene is larger than that in n-tridecane… ), in the case of our 1-tridecene, seems to contain still a great …
Number of citations: 3 www.sciencedirect.com
SA Mason, J Arey, R Atkinson - The Journal of Physical Chemistry …, 2009 - ACS Publications
… 1-undecene, and 2-methyl-1-tridecene using cycloheptene as the reference compound. The … 2-methyl-1-undecene, and 2-methyl-1-tridecene are displaced vertically by 0.10, 0.20, 0.40, …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.